2-[4-(propan-2-yl)phenoxy]-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide
Descripción
This compound belongs to the acetamide class of organic molecules, characterized by a phenoxyacetamide backbone substituted with a propan-2-yl group at the para position of the phenyl ring and a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl moiety linked via an ethyl spacer. Its molecular complexity distinguishes it from simpler acetamide derivatives, making it a candidate for specialized applications in medicinal chemistry or materials science .
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-17(2)18-7-9-21(10-8-18)28-16-22(25)23-12-14-29(26,27)24-13-11-19-5-3-4-6-20(19)15-24/h3-10,17H,11-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHNWELGWCZIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Analog: 2-(4-Isopropylphenoxy)-N-[4-(Isopropylsulfamoyl)phenyl]acetamide ()
Key Differences :
- Sulfonamide Substituent: The analogous compound replaces the tetrahydroisoquinoline-sulfonyl group with an isopropylsulfamoyl moiety. This reduces steric bulk and eliminates the fused bicyclic system, likely altering binding affinity to biological targets.
- Positioning : The sulfonamide group in the analog is directly attached to a phenyl ring, whereas the target compound incorporates an ethyl spacer, enhancing conformational flexibility.
Implications :
- Solubility: The isopropylsulfamoyl group may improve aqueous solubility compared to the tetrahydroisoquinoline-sulfonyl group, which introduces hydrophobicity.
- Bioactivity: The tetrahydroisoquinoline moiety in the target compound could enhance interactions with enzymes or receptors (e.g., proteases or G-protein-coupled receptors) due to its rigid, planar structure .
Pharmacopeial Acetamide Derivatives ()
Compounds listed in Pharmacopeial Forum (e.g., entries e–l ) share the acetamide core but differ in substituents:
- Substituent Variations: Amino/Formamido/Acetamido Groups: Compounds e, f, and g feature hydroxy, formamido, and acetamido substituents, respectively, which modulate hydrogen-bonding capacity and metabolic stability.
Comparison with Target Compound :
- Complexity: The target compound’s tetrahydroisoquinoline-sulfonyl group is structurally distinct from the linear or monocyclic substituents in Pharmacopeial analogs.
- Therapeutic Potential: Compounds k and l incorporate tetrahydropyrimidinyl groups, suggesting protease inhibition applications. The target compound’s sulfonamide-ethyl linker may similarly target enzymes but with altered selectivity .
N-(Substituted Phenyl)acetamide Intermediates ()
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide and related derivatives are intermediates for heterocyclic synthesis. These compounds lack the extended sulfonamide-ethyl or fused bicyclic systems seen in the target compound.
Functional Contrast :
- Synthetic Utility : Simple substituted phenylacetamides (e.g., nitro or chloro derivatives) serve as precursors for heterocycles like thiadiazoles or piperazinediones. The target compound’s complexity suggests it may be an end product rather than an intermediate.
- Interactions: The nitro group in ’s compound introduces electron-withdrawing effects, whereas the tetrahydroisoquinoline-sulfonyl group in the target compound provides electron-rich regions for π-π stacking .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Target Compound Advantages: The tetrahydroisoquinoline-sulfonyl group may confer enhanced binding to hydrophobic enzyme pockets compared to simpler sulfonamides .
- Limitations : Higher molecular weight (~450 g/mol) could reduce bioavailability, necessitating formulation optimization.
- Synthetic Challenges : The ethyl spacer and fused bicyclic system may complicate synthesis compared to analogs in and , requiring multi-step protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
